molecular formula C21H20FN5O B2436013 N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide CAS No. 1396843-50-7

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide

Cat. No.: B2436013
CAS No.: 1396843-50-7
M. Wt: 377.423
InChI Key: OVOFIANWRKTNMD-UHFFFAOYSA-N
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Description

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product.

  • Step 1: Synthesis of Piperidine Intermediate

      Reagents: Piperidine, appropriate halogenated compounds

      Conditions: Reflux in an organic solvent such as dichloromethane

  • Step 2: Synthesis of Pyridazine Intermediate

      Reagents: 3-fluorophenylhydrazine, appropriate diketones

      Conditions: Heating under nitrogen atmosphere

  • Step 3: Coupling Reaction

      Reagents: Piperidine intermediate, pyridazine intermediate, isonicotinoyl chloride

      Conditions: Stirring at room temperature in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can be performed under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenation using bromine in the presence of a catalyst

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[6-(3-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide
  • N-{1-[6-(3-bromophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide
  • N-{1-[6-(3-methylphenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide

Uniqueness

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Properties

IUPAC Name

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-17-3-1-2-16(14-17)19-4-5-20(26-25-19)27-12-8-18(9-13-27)24-21(28)15-6-10-23-11-7-15/h1-7,10-11,14,18H,8-9,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOFIANWRKTNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=NC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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